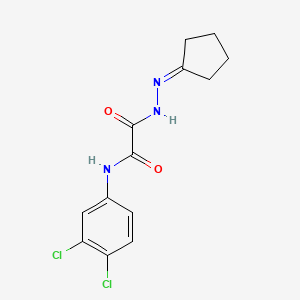![molecular formula C16H10Cl2N4O3S B5161919 N-(3,4-dichlorophenyl)-N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5161919.png)
N-(3,4-dichlorophenyl)-N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]urea, commonly known as DNTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DNTU is a urea derivative that has been synthesized through a multi-step process involving the reaction of 3,4-dichloroaniline, 3-nitrobenzaldehyde, and thiosemicarbazide.
Mecanismo De Acción
The mechanism of action of DNTU is not fully understood. However, studies have suggested that DNTU may inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. DNTU has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DNTU has been found to have both biochemical and physiological effects. In vitro studies have shown that DNTU can inhibit the growth of cancer cells, while in vivo studies have shown that DNTU can reduce tumor growth in animal models. DNTU has also been found to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DNTU in lab experiments is its potential as a new anticancer agent. DNTU has also been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. However, one limitation of using DNTU in lab experiments is its toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of DNTU. One potential direction is the optimization of the synthesis process to achieve higher yields and purity. Another direction is the investigation of the mechanism of action of DNTU, which could lead to the development of more effective anticancer agents. Additionally, further studies are needed to evaluate the safety and toxicity of DNTU in vivo.
Métodos De Síntesis
The synthesis of DNTU involves a multi-step process that begins with the reaction of 3,4-dichloroaniline with 3-nitrobenzaldehyde to form 3,4-dichloro-N-(3-nitrobenzylidene)aniline. This intermediate product is then reacted with thiosemicarbazide to form the final product, DNTU. The synthesis of DNTU has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
DNTU has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, DNTU has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. DNTU has also been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N4O3S/c17-12-5-4-10(7-13(12)18)19-15(23)21-16-20-14(8-26-16)9-2-1-3-11(6-9)22(24)25/h1-8H,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLCYLSDXNIJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5161849.png)
![3-{1-hydroxy-2-[(4-methoxybenzyl)amino]ethyl}phenol hydrochloride](/img/structure/B5161851.png)
![4-{2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethoxy}quinazoline](/img/structure/B5161860.png)
![3-(2-oxo-1-piperidinyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5161872.png)
![4-({[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5161880.png)

![2-chloro-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5161885.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B5161892.png)
![N-{2-[1-(3,5-dichlorophenyl)-1-methylethyl]-3-oxo-2,3,4,5,6,7-hexahydro-1H-isoindol-1-yl}acetamide](/img/structure/B5161893.png)
![N-(3-{[(4-bromophenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B5161894.png)
![N-(4-ethoxyphenyl)-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B5161903.png)

![1-{[1-(3-chloro-4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5161927.png)
